molecular formula C10H8N2O3S B2630620 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 82365-56-8

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B2630620
CAS No.: 82365-56-8
M. Wt: 236.25
InChI Key: REVPDQKARBLVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a heterocyclic compound that features a thiazolidine ring fused with a benzoic acid moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, enhances its pharmacological properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by triethylammonium hydrogen sulfate ([Et3NH][HSO4]), which can be reused multiple times. The reaction is carried out at 80°C, yielding high purity and selectivity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is emphasized to minimize environmental impact and enhance catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents are commonly employed.

Major Products Formed

Scientific Research Applications

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.

    Thiazoles: Compounds with a thiazole ring, which is structurally related but lacks the carbonyl group present in thiazolidinones.

Uniqueness

4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is unique due to its specific combination of a thiazolidine ring and a benzoic acid moiety. This structure imparts distinct pharmacological properties, making it a versatile scaffold for drug design and development .

Properties

IUPAC Name

4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPDQKARBLVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)C(=O)O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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